molecular formula C6H2O7 B3112471 Hexaketocyclohexane hydrate CAS No. 1894538-97-6

Hexaketocyclohexane hydrate

Cat. No. B3112471
CAS RN: 1894538-97-6
M. Wt: 186.08 g/mol
InChI Key: OUXVUWQMYXFGDI-UHFFFAOYSA-N
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Description

Hexaketocyclohexane octahydrate is used in the preparation of hexaazatriphenylenehexacarbonitrile . It is also used as pharmaceutical intermediates .


Synthesis Analysis

Hexaketocyclohexane octahydrate has been used in the preparation of hexaazatriphenylenehexacarbonitrile . A novel process based on cyclohexene esterification–hydrogenation for the production of cyclohexanol has been devised and validated .


Molecular Structure Analysis

The empirical formula of Hexaketocyclohexane octahydrate is C6O6 · 8H2O . The molecular weight is 312.18 . The SMILES string is [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H].O=C1C (=O)C (=O)C (=O)C (=O)C1=O .


Chemical Reactions Analysis

Hexaketocyclohexane octahydrate has been used as the carbon monoxide source in a novel procedure for copper-catalyzed direct double carbonylation of indoles .


Physical And Chemical Properties Analysis

Hexaketocyclohexane octahydrate is a powder with a melting point of 99 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Hydration and Molecular Dynamics

Research by Boscaino and Naidoo (2011) indicates that hexacyclic systems like cyclohexanol and myo-inositol, which share structural similarities with hexaketocyclohexane, demonstrate a notable increase in hydration number when transitioning from a cyclohexane frame to a cyclopyranose frame, like glucose. This suggests that hexaketocyclohexane hydrate may have unique hydration properties due to its molecular structure (Boscaino & Naidoo, 2011).

Catalytic Applications

Wang, Yin, and Wu (2018) demonstrated the use of this compound as a carbon monoxide source in copper-catalyzed carbonylation of indoles. This showcases its potential as a reactant in organic synthesis and catalysis (Wang, Yin, & Wu, 2018).

Structural Analysis and Material Properties

Lim et al. (2011) focused on a material commercially distributed as “hexaketocyclohexane octahydrate,” where they identified a different molecule, dodecahydroxycyclohexane, instead of hexaketocyclohexane in the crystal structure. This highlights the complexity in analyzing and confirming the structure of such compounds (Lim et al., 2011).

Environmental Impact and Degradation

Research by Willett, Ulrich, and Hites (1998) on hexachlorocyclohexane (HCH), a structurally similar compound, emphasizes the environmental impact and degradation pathways of such chemicals. While not directly about this compound, it provides insight into the environmental fate of similar cyclohexane derivatives (Willett, Ulrich, & Hites, 1998).

Hydrate Forming Molecules and Energy Efficiency

Shin et al. (2011) explored hexamethyleneimine and its isomers as new sH clathrate hydrate forming molecules. This research is relevant for understanding the properties of this compound in the context of clathrate hydrates and their potential applications in energy-efficient technologies (Shin et al., 2011).

Nanotechnology and Dendritic Architectures

García Velázquez, Luque, and Ravelo (2020) developed water-soluble π-conjugated hexaazatrinaphthylenes-based dendritic architectures using hexaketocyclohexane, indicating its role in advanced nanotechnology and materials science (García Velázquez, Luque, & Ravelo, 2020).

Microbial Degradation

Johri et al. (1996) discussed the microbial degradation of HCH isomers, providing insight into the biodegradation of hexaketocyclohexane-related compounds and their environmental impact (Johri et al., 1996).

Safety and Hazards

Hexaketocyclohexane octahydrate is harmful if inhaled or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Hexaketocyclohexane octahydrate has been used in the preparation of hexaazatriphenylenehexacarbonitrile . Future research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through these functional chemistries .

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXVUWQMYXFGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexaketocyclohexane hydrate
Reactant of Route 2
Hexaketocyclohexane hydrate
Reactant of Route 3
Hexaketocyclohexane hydrate
Reactant of Route 4
Hexaketocyclohexane hydrate
Reactant of Route 5
Hexaketocyclohexane hydrate
Reactant of Route 6
Hexaketocyclohexane hydrate

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